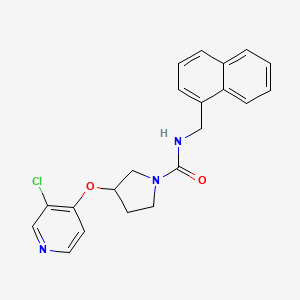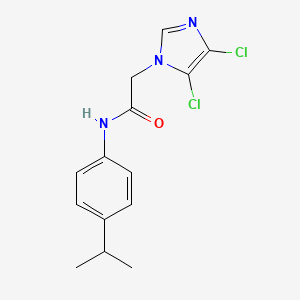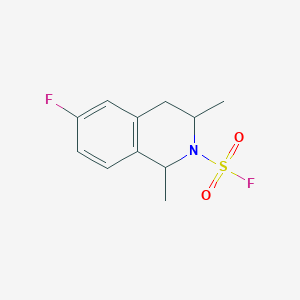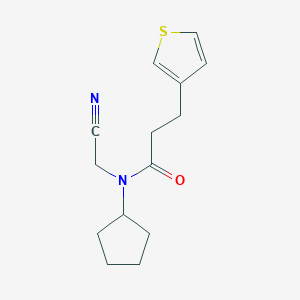![molecular formula C20H24N2O3 B2728969 methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate CAS No. 1203184-05-7](/img/structure/B2728969.png)
methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate is an organic compound characterized by a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate typically involves a multi-step process
Formation of the Core Structure: : The core indole structure can be synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with cyclopentanone under acidic conditions.
Acetylation: : The acetyl group is introduced via acetylation, often using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Piperidine Ring Formation: : Piperidine-4-carboxylate can be synthesized through a Mannich reaction involving formaldehyde, an amine (such as piperidine), and a ketone or aldehyde.
Final Coupling: : The acetylated indole derivative is then coupled with piperidine-4-carboxylate using appropriate coupling reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine).
Industrial Production Methods: Industrial synthesis of this compound may involve large-scale procedures with enhanced efficiency and purity. This typically includes optimized reaction conditions, advanced purification techniques like crystallization or chromatography, and stringent quality control measures.
Types of Reactions it Undergoes
Oxidation: : The indole moiety may undergo oxidation to form hydroxylated or quinone derivatives.
Reduction: : Reduction reactions can target the keto group in the acetyl moiety, producing corresponding alcohols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation Products: : Hydroxylated indole derivatives.
Reduction Products: : Alcohol derivatives of the acetyl group.
Substitution Products: : Halogenated or nitrated indole compounds.
Chemistry
Used as a building block for synthesizing more complex molecules in medicinal chemistry.
Acts as a precursor for various catalytic and stoichiometric reactions.
Biology and Medicine
Investigated for its role in biological pathways and interaction with cellular receptors.
Industry
Utilized in the development of advanced materials and fine chemicals.
Employed in the synthesis of specialty compounds in agrochemicals.
Mecanismo De Acción
The Mechanism by which the Compound Exerts its Effects: Methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate operates by interacting with specific molecular targets. The indole moiety is known to engage in pi-pi interactions with various receptors, while the piperidine ring provides structural stability.
Molecular Targets and Pathways Involved
Receptors: : The compound may bind to serotonin or dopamine receptors, influencing neurological pathways.
Enzymes: : It can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Compared to other indole derivatives, this compound features a unique combination of an acetylated indole and a piperidine carboxylate, providing distinct chemical properties and biological activities.
List of Similar Compounds
Indole-3-carboxaldehyde
Tryptamine
Serotonin
Piperidine-4-carboxylate derivatives
Methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate stands out due to its multifaceted applications and intricate structure, making it a valuable subject of scientific investigation.
Propiedades
IUPAC Name |
methyl 1-[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-20(24)14-9-11-21(12-10-14)19(23)13-22-17-7-3-2-5-15(17)16-6-4-8-18(16)22/h2-3,5,7,14H,4,6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUJEXOLVJEVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate](/img/structure/B2728886.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)


![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)




![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)

![2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2728905.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2728909.png)
